molecular formula C14H21NO3 B386285 N-[2-(4-butoxyphenoxy)ethyl]acetamide CAS No. 295361-20-5

N-[2-(4-butoxyphenoxy)ethyl]acetamide

Cat. No.: B386285
CAS No.: 295361-20-5
M. Wt: 251.32g/mol
InChI Key: DPHPEJLWUZOJBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butoxyphenoxy)ethyl]acetamide typically involves the reaction of 4-butoxyphenol with 2-chloroethyl acetate in the presence of a base to form the intermediate 2-(4-butoxyphenoxy)ethyl acetate. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-butoxyphenoxy)ethyl]acetamide is primarily used in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(4-butoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenoxy)ethyl]acetamide
  • N-[2-(4-ethoxyphenoxy)ethyl]acetamide
  • N-[2-(4-propoxyphenoxy)ethyl]acetamide

Uniqueness

N-[2-(4-butoxyphenoxy)ethyl]acetamide is unique due to its specific butoxyphenoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

N-[2-(4-butoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-4-10-17-13-5-7-14(8-6-13)18-11-9-15-12(2)16/h5-8H,3-4,9-11H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHPEJLWUZOJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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